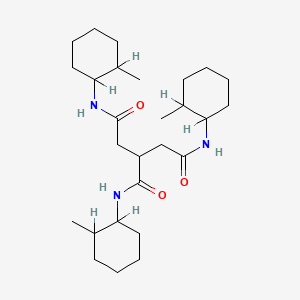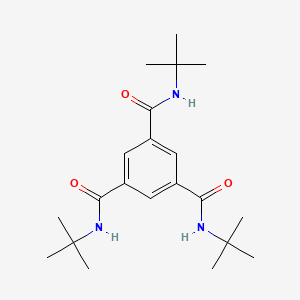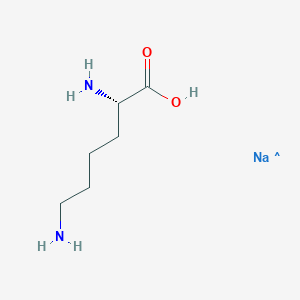
L-Lysine, sodium salt (1:1)
描述
L-Lysine, sodium salt (1:1) is a compound derived from L-lysine, an essential amino acid required for human health. L-lysine plays a crucial role in protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies. The sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
准备方法
Synthetic Routes and Reaction Conditions: L-Lysine, sodium salt (1:1) can be synthesized through the neutralization of L-lysine with sodium hydroxide. The reaction typically involves dissolving L-lysine in water and gradually adding sodium hydroxide until the pH reaches neutrality. The solution is then evaporated to obtain the crystalline sodium salt .
Industrial Production Methods: Industrial production of L-lysine, sodium salt (1:1) often involves microbial fermentation using genetically modified strains of Corynebacterium glutamicum. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the sodium salt form .
化学反应分析
Types of Reactions: L-Lysine, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form allysine, a key intermediate in collagen cross-linking.
Reduction: Reduction of L-lysine derivatives can yield secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or periodate under mild conditions.
Reduction: Sodium borohydride or cyanoborohydride in aqueous or alcoholic solutions.
Substitution: Aldehydes in the presence of a suitable catalyst.
Major Products:
Oxidation: Allysine.
Reduction: Secondary amines.
Substitution: Schiff bases and secondary amines.
科学研究应用
L-Lysine, sodium salt (1:1) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various compounds and as a reagent in analytical chemistry.
Biology: Essential for cell culture media and as a supplement in various biological assays.
Industry: Utilized in the production of animal feed, pharmaceuticals, and dietary supplements.
作用机制
L-Lysine, sodium salt (1:1) exerts its effects primarily through its role in protein synthesis and metabolism. It is involved in the crosslinking of collagen polypeptides, uptake of essential mineral nutrients, and production of carnitine, which is crucial for fatty acid metabolism. Additionally, L-lysine competes with arginine, inhibiting the replication of herpes simplex virus .
相似化合物的比较
L-Arginine: Another essential amino acid involved in protein synthesis and nitric oxide production.
L-Ornithine: A non-essential amino acid that plays a role in the urea cycle.
L-Histidine: An essential amino acid important for growth and tissue repair.
Uniqueness of L-Lysine, Sodium Salt (11): L-Lysine, sodium salt (1:1) is unique due to its enhanced solubility and stability compared to its free amino acid form. This makes it particularly useful in various industrial and research applications where solubility is a critical factor .
属性
InChI |
InChI=1S/C6H14N2O2.Na/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);/t5-;/m0./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWWKKUJPHRBRV-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16079-52-0 | |
| Record name | Lysine sodium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16079-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1-[(1,3-thiazol-2-yl)methyl]urea](/img/structure/B3243951.png)
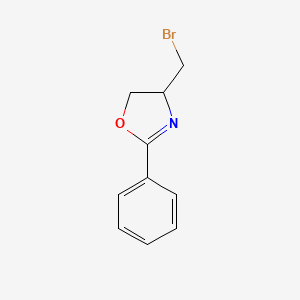
![[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B3243964.png)
![[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol](/img/structure/B3243965.png)

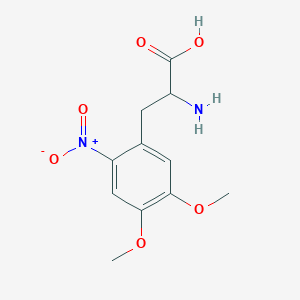
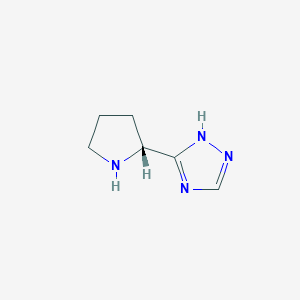
![N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine](/img/structure/B3243994.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B3243996.png)
![1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-](/img/structure/B3243997.png)
